molecular formula C9H3F9S B14298433 Benzenethiol, 2,4,6-tris(trifluoromethyl)- CAS No. 114071-28-2

Benzenethiol, 2,4,6-tris(trifluoromethyl)-

Cat. No.: B14298433
CAS No.: 114071-28-2
M. Wt: 314.17 g/mol
InChI Key: CUBDAQNIOZEAJO-UHFFFAOYSA-N
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Description

Benzenethiol, 2,4,6-tris(trifluoromethyl)- is an organosulfur compound characterized by the presence of three trifluoromethyl groups attached to a benzene ring, along with a thiol group. This compound is known for its unique chemical properties, which make it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenethiol, 2,4,6-tris(trifluoromethyl)- typically involves the reaction of 1,3,5-tris(trifluoromethyl)benzene with butyl-lithium in an ether/hexane mixture. This reaction forms 2,4,6-tris(trifluoromethyl)phenyl-lithium, which is then further reacted to introduce the thiol group .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzenethiol, 2,4,6-tris(trifluoromethyl)- undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Substitution: Reagents such as sodium hydride and alkyl halides are often used.

Major Products

    Oxidation: Disulfides and sulfonic acids.

    Substitution: Various substituted benzenethiol derivatives.

Scientific Research Applications

Benzenethiol, 2,4,6-tris(trifluoromethyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzenethiol, 2,4,6-tris(trifluoromethyl)- involves its interaction with various molecular targets. The thiol group can form strong bonds with metals and other electrophilic centers, while the trifluoromethyl groups can influence the compound’s electronic properties and reactivity. These interactions can affect various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Benzenethiol: Lacks the trifluoromethyl groups, resulting in different chemical properties.

    Trifluoromethylbenzene: Lacks the thiol group, affecting its reactivity and applications.

Uniqueness

Benzenethiol, 2,4,6-tris(trifluoromethyl)- is unique due to the combination of the thiol group and trifluoromethyl groups, which confer distinct electronic and steric properties. This makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

114071-28-2

Molecular Formula

C9H3F9S

Molecular Weight

314.17 g/mol

IUPAC Name

2,4,6-tris(trifluoromethyl)benzenethiol

InChI

InChI=1S/C9H3F9S/c10-7(11,12)3-1-4(8(13,14)15)6(19)5(2-3)9(16,17)18/h1-2,19H

InChI Key

CUBDAQNIOZEAJO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)S)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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